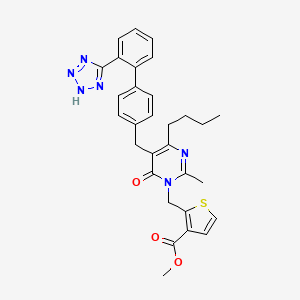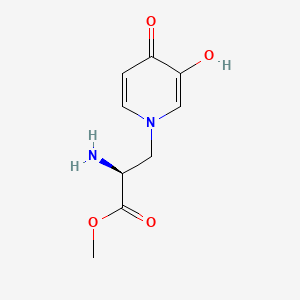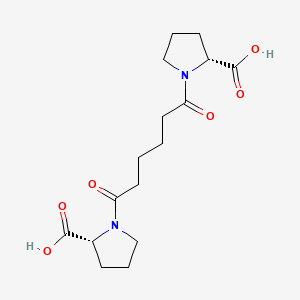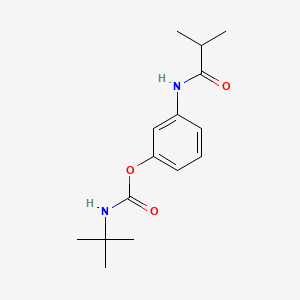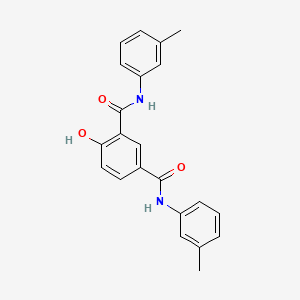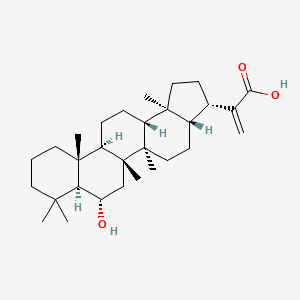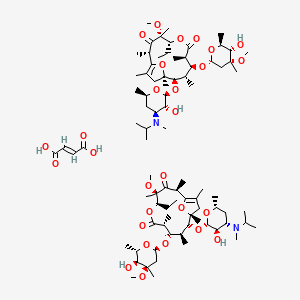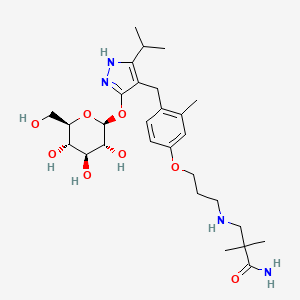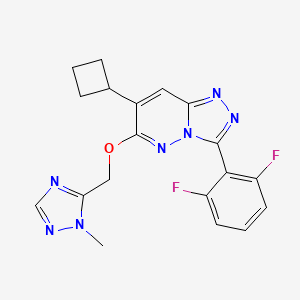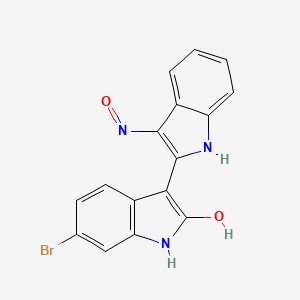
6-Bromoindirubin-3'-oxima
Descripción general
Descripción
6-Bromoindirubin-3’-oxime (BIO) is a potent, reversible, and ATP-competitive GSK-3α/β inhibitor . It is the first pharmacological agent shown to maintain self-renewal in human and mouse embryonic stem cells . It has been used in various applications such as MTT cell proliferation assay, as a medium supplement in embryonic stem cells (ESCs), and for the inhibition of glycogen synthase kinase 3 β (GSK-3β) in human dermal papilla cells .
Molecular Structure Analysis
The empirical formula of 6-Bromoindirubin-3’-oxime is C16H10BrN3O2 . The molecular weight is 356.17 . The SMILES string representation is O\N=C1\C(Nc2ccccc12)=C3\C(=O)Nc4cc(Br)ccc34 .Chemical Reactions Analysis
6-Bromoindirubin-3’-oxime is known to inhibit JAK/STAT3 signaling and induce apoptosis of human melanoma cells . It also suppresses the mTOR pathway, promotes autophagy, and exerts anti-aging effects in rodent liver .Physical And Chemical Properties Analysis
6-Bromoindirubin-3’-oxime is a dark red powder . It is soluble in DMSO . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Adyuvante de Colistina
Los derivados de 6BIO se han encontrado que son adyuvantes de colistina altamente activos contra Klebsiella pneumoniae . Pueden suprimir la resistencia a la colistina en esta bacteria, lo cual es particularmente importante a medida que las infecciones bacterianas multirresistentes se vuelven más comunes .
Inhibidor de la Quinasa 3β de la Glucógeno Sintasa (GSK-3β)
6BIO es un potente inhibidor de GSK-3β . Esta quinasa se ha implicado en varias enfermedades relacionadas con la edad, incluyendo tumorogénesis, neurodegeneración y diabetes .
Activador de Módulos Celulares Citoprotectores
6BIO puede activar módulos celulares citoprotectores y suprimir el daño biomolecular mediado por senescencia celular en fibroblastos humanos . Reduce la carga oxidativa, confiere protección contra el daño al ADN mediado por estrés oxidativo y promueve la activación de módulos antioxidantes y proteostáticos .
Supresor de la Senescencia Celular
El tratamiento prolongado de fibroblastos dérmicos humanos diploides con 6BIO suprime significativamente la acumulación de daño biomolecular relacionado con la senescencia celular . Esto sugiere que 6BIO podría usarse potencialmente para prolongar la vida saludable .
Suplemento de Medio en Células Madre Embrionarias (ESC)
6BIO se ha utilizado como suplemento de medio en células madre embrionarias (ESC) para la inhibición de GSK-3β .
Inhibidor de GSK-3β en Células de Papila Dérmica Humana (hDPCs)
6BIO se ha utilizado para la inhibición de GSK-3β en células de papila dérmica humana (hDPCs) .
Tratamiento de la Leucemia Mieloide Crónica
6BIO es un ingrediente activo de Danggui Longhui Wan, la primera medicina tradicional china que se demostró efectiva para el tratamiento de la leucemia mieloide crónica .
Potenciales Propiedades Antitumorales
Dados los bajos niveles de daño a las biomoléculas en las células senescentes tratadas con 6BIO, este compuesto probablemente ejerce propiedades antitumorales .
Mecanismo De Acción
Target of Action
6-Bromoindirubin-3’-oxime (6BIO) is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a pleiotropic kinase implicated in various age-related diseases including tumorigenesis, neurodegeneration, and diabetes .
Mode of Action
6BIO is a reversible and ATP-competitive inhibitor of GSK-3α/β . It interacts with GSK-3 by competing with ATP, thereby inhibiting the kinase’s activity . This interaction leads to the modulation of various cellular processes, including the reduction of oxidative stress, improvement of lipid metabolism, and enhancement of autophagy .
Biochemical Pathways
The inhibition of GSK-3 by 6BIO affects several biochemical pathways. It suppresses the mTOR pathway , which is involved in cell growth and proliferation . Additionally, it promotes autophagy , a cellular process that removes unnecessary or dysfunctional components . These effects contribute to the compound’s anti-aging properties .
Pharmacokinetics
Its bioavailability and efficacy can be improved through nanoencapsulation techniques .
Result of Action
The action of 6BIO leads to several molecular and cellular effects. It reduces oxidative stress, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, prolonged treatment with 6BIO significantly suppresses cellular senescence-related accumulation of biomolecular damage .
Action Environment
The action of 6BIO can be influenced by environmental factors. For instance, its stability and solubility can be improved in well-ventilated areas and by taking precautionary measures against static discharge . Moreover, its bioavailability and biocompatibility can be enhanced through the use of sustainable, non-toxic solvents in drug delivery systems .
Safety and Hazards
Direcciones Futuras
6-Bromoindirubin-3’-oxime has been encapsulated into poly (d,l-lactide-co-glycolide) (PLGA)-based nanoparticles using sustainable solvents to overcome its poor bioavailability and biocompatibility . This technology yields favorable drug delivery systems for efficient interference with inflammatory processes, with improved pharmacotherapeutic potential .
Propiedades
IUPAC Name |
6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUSDSPQYQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648023 | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667463-62-9 | |
| Record name | 6-Bromoindirubin-3'-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromoindirubin-3'-oxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.
ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.
ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.
A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.
ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.
ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:
- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].
- It promotes the proliferation of mouse male germline stem cells [].
- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].
- 6BIO induces apoptosis of human melanoma cells [].
- It accelerates fracture healing in a mouse model [].
- It promotes bone regeneration in a mouse periodontitis model [].
- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].
- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].
- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].
A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.
ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.
ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.
ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:
- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].
- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].
- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



